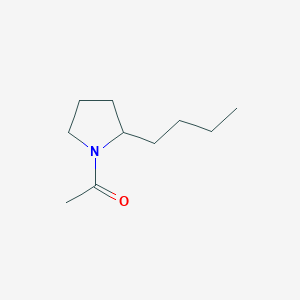

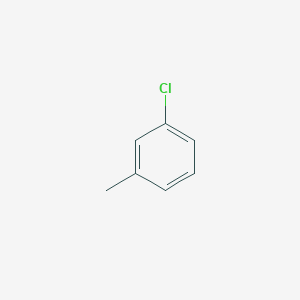

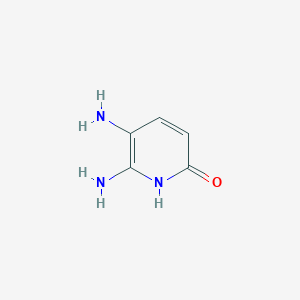

![molecular formula C8H8N2 B144877 7-Methylimidazo[1,5-a]pyridine CAS No. 139452-19-0](/img/structure/B144877.png)

7-Methylimidazo[1,5-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Methylimidazo[1,5-a]pyridine is a compound that belongs to the class of imidazo[1,5-a]pyridines, which are heterocyclic aromatic organic compounds. These compounds contain a pyridine ring fused with an imidazole ring and are known for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives can be achieved through various methods. For instance, a three-component approach to synthesize hexahydroimidazo[1,2-a]pyridin-5(1H)-ones, which are structurally related to 7-methylimidazo[1,5-a]pyridine, has been developed using 3-oxo esters, methyl ketones, and 1,2-ethanediamines, indicating the versatility of starting materials for the synthesis of imidazo[1,5-a]pyridine derivatives . Additionally, aminoimidazo[1,2-a]pyridines have been prepared and converted into various annulated structures, showcasing the potential for regioselective synthesis of complex imidazo[1,5-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The supramolecular structures of related compounds, such as imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrimidin-5(1H)-one, have been determined by weak hydrogen bonds, which influence the overall molecular conformation and packing in the solid state .

Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives can undergo various chemical reactions, including cyclocondensation and fusion with other molecules. For example, 7-aminoimidazo[4,5-b]pyridine derivatives have been synthesized through a fusion method with 1,2,3,5-tetra-O-acetyl-β-D-ribose, demonstrating the reactivity of the imidazo[1,5-a]pyridine moiety . Furthermore, the synthesis of 5,7-disubstituted imidazo[4,5-b]pyridines, including the 1-deaza analogue of isoguanine, has been achieved, indicating the potential for functionalization at various positions on the imidazo[1,5-a]pyridine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,5-a]pyridine derivatives are influenced by their molecular structure and substituents. For instance, the tautomerism observed in dihydro-imidazo- and -pyrimido-[1,2-a]pyrimidines suggests that the electronic properties of the imidazo[1,5-a]pyridine ring system can lead to interesting dynamic behavior in solution . Additionally, the synthesis of functionalized dihydroimidazo[1,2-a]pyridines has been optimized using a Keggin-type heteropolyacid catalyst, which could affect the physical properties such as solubility and stability .

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Systems

A study by Bakavoli et al. (2001) focused on the synthesis of novel heterocyclic systems using 7-Substituted amino-6-amino-2,3-dihydro-5-methylimidazo[1,2-alpyrimidines. These compounds were further modified to create new heterocyclic systems, showcasing the versatility of 7-Methylimidazo[1,5-a]pyridine in creating new chemical structures (Bakavoli, Khodadady, Ghassemzadeh, & Heravi, 2001).

Aqueous Synthesis Methods

Research by Mohan, Rao, and Adimurthy (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines, including 7-Methylimidazo[1,5-a]pyridine, without the need for a deliberate addition of catalysts. This study emphasizes the potential for more environmentally friendly and efficient synthesis methods for these compounds (Mohan, Rao, & Adimurthy, 2013).

Development of Unsymmetrical Squaraines

Prostota et al. (2013) explored the reaction of squaric acid with 3-methylimidazo[1,5-a]pyridine, leading to the development of novel unsymmetrical squaraines. The spectral properties and potential applications in photodynamic therapy (PDT) were investigated, demonstrating the compound's utility in advanced chemical and medical research (Prostota, Kachkovsky, Reis, & Santos, 2013).

Breast Cancer Chemotherapy Research

A 2018 study by Almeida et al. focused on the design and synthesis of selenylated imidazo[1,2-a]pyridines, including compounds derived from 7-methylimidazo[1,2-a]pyridine, for potential use in breast cancer chemotherapy. These compounds showed promising cytotoxicity against MCF-7 cells and induced cell death by apoptosis, highlighting the potential of 7-Methylimidazo[1,5-a]pyridine derivatives in cancer treatment (Almeida et al., 2018).

Efficient Synthesis of Biological Interest Compounds

Xing, Liu, and Wu (2013) reported an efficient approach to synthesize 1-methylimidazo[4,5-b]pyridine derivatives, a process that could be relevant to compounds like 7-Methylimidazo[1,5-a]pyridine. This method emphasizes the importance of efficient synthesis techniques in producing biologically interesting compounds (Xing, Liu, & Wu, 2013).

Synthesis of Fluorescent Organic Compounds

Tomoda et al. (1999) synthesized derivatives of imidazo[1,2-a]pyridine and studied their fluorescent properties. These derivatives, including 7-methylimidazo[1,2-a]pyridine, were found to form thermally stable solid compounds with significant fluorescent properties, suggesting applications in materials science and bioimaging (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).

Safety and Hazards

Orientations Futures

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field . In the field of medicinal chemistry, they have shown promise as antituberculosis agents .

Mécanisme D'action

Target of Action

7-Methylimidazo[1,5-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been used as antituberculosis agents . These compounds likely interact with their targets, leading to changes that inhibit the growth of the tuberculosis bacteria .

Biochemical Pathways

Given the activity of related compounds against tuberculosis, it is likely that 7-methylimidazo[1,5-a]pyridine affects pathways related to the survival and replication of the tuberculosis bacteria .

Pharmacokinetics

One study noted that a related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Related compounds have shown significant activity against mdr-tb and xdr-tb , suggesting that 7-Methylimidazo[1,5-a]pyridine may also have potent antimicrobial effects.

Propriétés

IUPAC Name |

7-methylimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-2-3-10-6-9-5-8(10)4-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGPGVYLLFVYQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=CN2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylimidazo[1,5-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

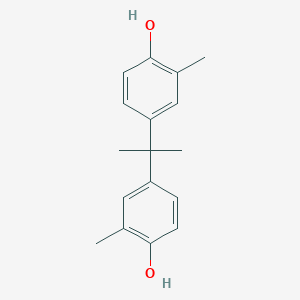

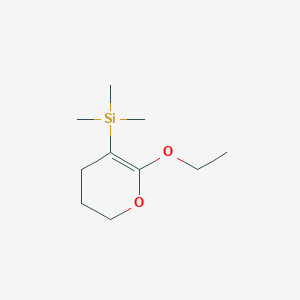

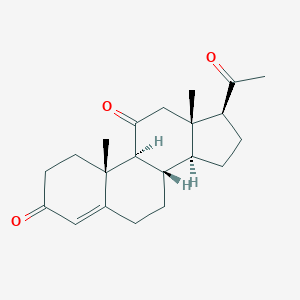

![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)

![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)